molecular formula C17H26N2O2 B12883841 (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate

Cat. No.: B12883841
M. Wt: 290.4 g/mol
InChI Key: CAAZPJWHENFKCC-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate is a chiral compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, a benzyl group, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

    Carbamate Formation: The final step involves the formation of the carbamate moiety by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzylpyrrolidin-3-yl)methanol
  • (1-Phenylpyrrolidin-3-yl)methanol
  • (1-Ethylpyrrolidin-3-yl)methanol

Uniqueness

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)(methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl N-(1-benzylpyrrolidin-3-yl)-N-methylcarbamate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18(4)15-10-11-19(13-15)12-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3

InChI Key

CAAZPJWHENFKCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(C1)CC2=CC=CC=C2

Origin of Product

United States

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